(3-Isopropoxypyridin-2-yl)(phenyl)methanol
Description
(3-Isopropoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with an isopropoxy group at the 3-position and a phenylmethanol group at the 2-position
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
phenyl-(3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C15H17NO2/c1-11(2)18-13-9-6-10-16-14(13)15(17)12-7-4-3-5-8-12/h3-11,15,17H,1-2H3 |
InChI Key |
AFHRSDUHGDMELH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxypyridin-2-yl)(phenyl)methanol typically involves the reaction of 3-isopropoxypyridine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can participate in various substitution reactions, where functional groups on the pyridine or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(3-Isopropoxypyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Isopropoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (2-Isopropoxypyridin-3-yl)(phenyl)methanol
- (3-Isopropoxypyridin-2-yl)methanol
Comparison: (3-Isopropoxypyridin-2-yl)(phenyl)methanol is unique due to the presence of both the isopropoxy and phenylmethanol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Biological Activity
(3-Isopropoxypyridin-2-yl)(phenyl)methanol is a compound characterized by a pyridine ring substituted with an isopropoxy group and a phenyl group attached to a methanol moiety. Its molecular formula is C15H17NO, indicating the presence of 15 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structural uniqueness of this compound contributes to its reactivity and biological properties. The isopropoxy group enhances lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 245.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that they may possess activity against various pathogens. For example, studies have shown that phenolic compounds can exhibit antibacterial effects against strains like Staphylococcus aureus and Escherichia coli . Thus, this compound may warrant exploration for similar antimicrobial properties.
Synthesis and Evaluation
Research has indicated that the synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with phenolic compounds under controlled conditions. The biological evaluation of these synthesized compounds often includes assessing their interactions with specific receptors or enzymes relevant to disease pathways.
In Vitro Studies
In vitro studies on related compounds have demonstrated their ability to inhibit certain enzymatic activities. For example, pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Such findings suggest that this compound could potentially influence cell proliferation and apoptosis, warranting further investigation.
Future Directions
Given the structural characteristics of this compound, future research should focus on:
- Mechanistic Studies : Understanding the specific biological pathways affected by this compound.
- In Vivo Evaluations : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
